Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
Description
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused indazole core (benzene fused with pyrazole) and a partially saturated cyclohexene ring (4,5,6,7-tetrahydro-2H-indazole). The molecule is substituted with a methyl group at position 2 and an ethyl ester at position 3. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECLVLRNQZNFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It modulates key cell signaling pathways involved in inflammatory responses, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. It influences cellular processes by altering gene expression and enzyme activity related to cancer progression. This makes it a subject of interest for further investigation in cancer therapeutics .
Synthesis Overview
The synthesis of this compound typically involves cyclization reactions. A common method includes the use of continuous flow reactors to enhance yield and purity while minimizing waste. This method allows for scalable production suitable for pharmaceutical applications .
Key Steps in Synthesis
- Formation of Indazole Core : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the indazole core.
- Carboxylation : The introduction of the carboxylate group is achieved through carboxylation reactions using carbon dioxide under specific conditions.
- Esterification : Finally, the ethyl ester functional group is introduced via esterification reactions to produce the final compound .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of tetrahydroindazoles demonstrated that this compound exhibited superior antimicrobial activity compared to other tested compounds. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Research
In another investigation focusing on anti-inflammatory effects, researchers noted that this compound significantly reduced pro-inflammatory cytokine production in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis or chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations:
The 5-oxo derivative introduces a ketone, enhancing polarity and hydrogen-bonding capacity, which may influence crystallinity and biological target interactions .
Hydrophobicity and Bioavailability :
- The 5,5-dimethyl analog (C₁₂H₁₈N₂O₂) has higher molecular weight and hydrophobicity, which could improve lipid bilayer penetration but reduce aqueous solubility .
Synthetic Accessibility: highlights condensation reactions involving ethyl sodioacetoacetate and bromooxohexanone for indole derivatives, suggesting analogous routes for indazole synthesis. Reaction conditions (e.g., solvents like EtOH, purification via column chromatography) are common across analogs .
Solubility and Stability
- Target Compound : Predicted lower solubility in water due to the 2-methyl group compared to the 5-oxo derivative, which has a polar ketone .
- 5,5-Dimethyl Analog : Storage at 2–8°C (as seen in for the unmethylated version) suggests sensitivity to temperature, likely due to ester hydrolysis or oxidation .
Crystallographic and Spectroscopic Data
- Crystal Packing : reports triclinic crystal systems (space group P1) for a chlorophenyl-substituted analog, with unit cell parameters a = 8.585 Å, b = 9.053 Å, c = 14.884 Å. Similar studies on the target compound could reveal packing efficiencies influenced by the 2-methyl group .
- Spectroscopic Characterization : Analogs in were validated via ¹H/¹³C NMR and HRMS, suggesting standard protocols for structural confirmation of the target compound .
Biological Activity
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (CAS No. 224314-25-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% in commercial preparations .
Antimicrobial and Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit notable antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and possess anti-inflammatory effects in vitro.
- Antimicrobial Activity : A study evaluated various indazole derivatives for their antimicrobial efficacy against several pathogens. The results showed that certain derivatives had higher potency than standard antibiotics .
- Anti-inflammatory Effects : The compound has been assessed for its ability to reduce inflammation markers in cell cultures, demonstrating significant inhibition of pro-inflammatory cytokines .
Antitumor Activity
This compound has also been investigated for its antitumor properties.
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. In particular, it has shown effectiveness against various tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
- Case Studies : In a study involving human tumor cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Replacement of ethyl group with cyclobutyl | Increased potency against specific targets |
| Substituents at the para-position | Enhanced degradation efficacy and bioavailability |
These findings highlight the importance of SAR studies in optimizing the pharmacological profile of indazole derivatives .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with potential for oral bioavailability.
- Toxicology Profile : Toxicological assessments are ongoing to determine the safety margins and side effects associated with this compound. Early results indicate a relatively low toxicity profile at therapeutic doses .
Q & A
Basic Research Questions
What are the common synthetic routes for Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, and how are intermediates purified?
The synthesis typically involves cyclocondensation reactions using tetrahydroindazole precursors. For example, derivatives like 4-aryl-tetrahydroindazoles are synthesized via multi-step reactions involving ketones or aldehydes under acidic conditions (e.g., acetic acid reflux) . Key steps include:
- Cyclization : Using DMF or THF as solvents with catalysts like sodium acetate.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Characterization : 1H/13C NMR for structural confirmation and HRMS for molecular weight validation .
How is the crystal structure of this compound determined, and which software tools are recommended?
Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystal systems (space group P1) with parameters a = 8.585 Å, b = 9.053 Å, and c = 14.884 Å have been reported for similar tetrahydroindazole derivatives . Recommended tools:
- Data refinement : SHELXL (for small-molecule crystallography) .
- Structure visualization : ORTEP-3 for generating thermal ellipsoid plots .
- Data processing : WinGX suite for integrating diffraction data .
Advanced Research Questions
How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Discrepancies between NMR (dynamic solution-state data) and X-ray (static solid-state data) often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
- Variable-temperature NMR : To identify dynamic processes (e.g., ring puckering) .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate proposed conformers .
- Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in twinned datasets .
What strategies optimize enantiomeric purity in asymmetric synthesis of tetrahydroindazole derivatives?
Chiral resolution challenges can be addressed via:
- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts in cyclocondensation reactions .
- HPLC with chiral columns : For separating enantiomers (e.g., Chiralpak AD-H column with hexane/isopropanol gradients) .
- Circular dichroism (CD) : To confirm absolute configuration post-synthesis .
How do substituents on the tetrahydroindazole core influence biological activity, and what assays are used for evaluation?
Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., Cl, NO2) enhance enzyme inhibition (e.g., dihydroorotate dehydrogenase) .
- Hydrophobic substituents improve membrane permeability, assessed via PAMPA (parallel artificial membrane permeability assay) .
- In vitro assays : MTT for cytotoxicity, enzymatic IC50 determination, and solubility profiling using UV-Vis at λ = 254–400 nm .
What experimental designs mitigate solvent effects in kinetic studies of tetrahydroindazole derivatives?
Solvent polarity and proticity significantly impact reaction kinetics. Best practices include:
- Controlled solvent matrices : Use DMSO/water mixtures to mimic physiological conditions (pH 7.4) for stability studies .
- Stopped-flow spectroscopy : To monitor fast reactions (e.g., hydrolysis of the ethyl ester group) .
- Arrhenius plots : To calculate activation energies across solvents (e.g., THF vs. EtOAc) .
Methodological Notes
- Stereochemical Analysis : Use NOESY NMR to distinguish axial vs. equatorial substituents in the tetrahydro ring .
- Crystallization : Optimize via vapor diffusion (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals .
- Data Reproducibility : Validate synthetic protocols with at least three independent replicates to ensure yield consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
